molecular formula C12H11F3N2O B2538794 5-{1-[3-(trifluoromethyl)phenoxy]ethyl}-1H-pyrazole CAS No. 321998-98-5

5-{1-[3-(trifluoromethyl)phenoxy]ethyl}-1H-pyrazole

Cat. No.: B2538794
CAS No.: 321998-98-5
M. Wt: 256.228
InChI Key: MRUBNWVKDLEZHK-UHFFFAOYSA-N
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Description

5-{1-[3-(trifluoromethyl)phenoxy]ethyl}-1H-pyrazole is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenoxyethyl moiety, which is further connected to a pyrazole ring

Biochemical Analysis

Biochemical Properties

It is known that pyrazoles can undergo reactions such as free radical bromination and nucleophilic substitution . These reactions could potentially influence the interactions of 5-{1-[3-(trifluoromethyl)phenoxy]ethyl}-1H-pyrazole with various enzymes, proteins, and other biomolecules.

Molecular Mechanism

It is known that pyrazoles can undergo reactions such as free radical bromination and nucleophilic substitution . These reactions could potentially influence the interactions of this compound with various biomolecules, leading to changes in gene expression or enzyme activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{1-[3-(trifluoromethyl)phenoxy]ethyl}-1H-pyrazole typically involves the following steps:

    Formation of the Phenoxyethyl Intermediate: The initial step involves the reaction of 3-(trifluoromethyl)phenol with an appropriate alkylating agent to form the phenoxyethyl intermediate.

    Cyclization to Form Pyrazole Ring: The phenoxyethyl intermediate is then subjected to cyclization with hydrazine derivatives under controlled conditions to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

5-{1-[3-(trifluoromethyl)phenoxy]ethyl}-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

5-{1-[3-(trifluoromethyl)phenoxy]ethyl}-1H-pyrazole has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    5-Hydroxy-1-methyl-3-trifluoromethyl-1H-pyrazole: Similar structure with a hydroxyl group.

    5-Fluoro-1-methyl-3-pentafluoroethyl-4-trifluoromethyl-1H-pyrazole: Contains multiple fluorine atoms, offering different chemical properties.

Uniqueness

5-{1-[3-(trifluoromethyl)phenoxy]ethyl}-1H-pyrazole is unique due to the presence of the trifluoromethyl group attached to the phenoxyethyl moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

5-[1-[3-(trifluoromethyl)phenoxy]ethyl]-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3N2O/c1-8(11-5-6-16-17-11)18-10-4-2-3-9(7-10)12(13,14)15/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRUBNWVKDLEZHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NN1)OC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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